molecular formula C11H11ClN2 B12513179 2-(4-Chlorophenyl)-3-(dimethylamino)prop-2-enenitrile

2-(4-Chlorophenyl)-3-(dimethylamino)prop-2-enenitrile

Cat. No.: B12513179
M. Wt: 206.67 g/mol
InChI Key: XWVICHJROMBTEV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile is an organic compound characterized by the presence of a chlorophenyl group, a dimethylamino group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and acrylonitrile. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:

    Step 1: 4-chlorobenzaldehyde reacts with dimethylamine to form an intermediate imine.

    Step 2: The imine intermediate undergoes a nucleophilic addition with acrylonitrile to form the final product.

Industrial Production Methods

In industrial settings, the production of 2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms such as amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)ethylamine: Shares the chlorophenyl group but differs in the presence of an ethylamine moiety instead of the acrylonitrile and dimethylamino groups.

    4-bromo-2-chlorophenol: Contains a chlorophenyl group but has a bromo and hydroxyl group instead of the acrylonitrile and dimethylamino groups.

Uniqueness

2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-14(2)8-10(7-13)9-3-5-11(12)6-4-9/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVICHJROMBTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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